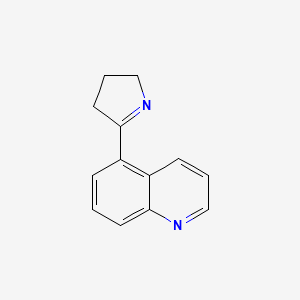

5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H12N2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline |

InChI |

InChI=1S/C13H12N2/c1-4-10(13-7-3-9-15-13)11-5-2-8-14-12(11)6-1/h1-2,4-6,8H,3,7,9H2 |

InChI Key |

ROZPLBGYRJPWQD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=NC1)C2=C3C=CC=NC3=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 3,4 Dihydro 2h Pyrrol 5 Yl Quinoline and Its Analogues

Retrosynthetic Analysis of the 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. actascientific.com It involves dissecting a target molecule into simpler precursor structures, known as synthons, without assuming any specific starting materials. This process allows for the identification of various potential synthetic routes.

For the this compound scaffold, the primary disconnection point is the C-C bond connecting the quinoline (B57606) and the 3,4-dihydro-2H-pyrrole rings. This leads to two key fragments: a quinoline synthon functionalized at the 5-position and a 3,4-dihydro-2H-pyrrole synthon functionalized at the 5-position.

A plausible retrosynthetic pathway is outlined below:

C5-C5' Bond Disconnection: The most logical initial disconnection is the bond between C5 of the quinoline ring and C5 of the dihydropyrrole ring. This suggests a cross-coupling reaction as the final step in the synthesis. This leads to two key intermediates: a 5-haloquinoline (or a derivative like a boronic acid/ester) and a 5-functionalized 3,4-dihydro-2H-pyrrole (e.g., a stannane, boronic acid, or zincate).

Quinoline Ring Retrosynthesis: The 5-functionalized quinoline can be further broken down using established quinoline syntheses. For instance, if the precursor is a 5-aminoquinoline (B19350) derivative, it could be traced back to a substituted aniline (B41778) and a suitable three-carbon unit via reactions like the Skraup or Doebner-von Miller synthesis. actascientific.comnih.gov

3,4-dihydro-2H-pyrrole Ring Retrosynthesis: The 5-functionalized 3,4-dihydro-2H-pyrrole can be retrosynthetically disconnected in several ways. One common approach involves the cyclization of a γ-amino ketone or a related precursor. This precursor, in turn, can be derived from simpler, acyclic starting materials.

Classical and Modern Approaches to Quinoline Synthesis

The quinoline ring is a fundamental scaffold in many biologically active compounds. nih.govwikipedia.org Over the years, numerous methods have been developed for its synthesis, ranging from classical named reactions to modern, more efficient protocols.

Doebner Reaction and its Variants for Quinoline Formation

The Doebner reaction is a classic method for synthesizing quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. wikipedia.org A variation, the Doebner-Miller reaction, utilizes an aniline and α,β-unsaturated carbonyl compounds to form quinolines. wikipedia.org This reaction is catalyzed by Brønsted or Lewis acids. wikipedia.org

The general mechanism of the Doebner-Miller reaction involves the initial formation of an α,β-unsaturated carbonyl compound in situ, followed by a Michael addition of the aniline. Subsequent cyclization and oxidation lead to the formation of the quinoline ring. wikipedia.org A 2006 study proposed a fragmentation-recombination mechanism for this reaction. wikipedia.org

Recent advancements have focused on improving the reaction conditions and expanding the substrate scope. For instance, a Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines with electron-withdrawing groups, which typically give low yields in the conventional Doebner reaction. nih.govacs.org

Multi-component Reactions in Quinoline Annulation

Multi-component reactions (MCRs) have become a powerful tool in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. rsc.orgrsc.org Several MCRs have been successfully employed for the synthesis of diverse quinoline scaffolds, including the Povarov, Gewald, and Ugi reactions. rsc.orgrsc.org

These reactions offer high atom economy and allow for the introduction of various functional groups and substitution patterns. rsc.org For example, a three-component reaction between an aniline, an aldehyde, and an activated alkene can lead to the formation of tetrahydroquinolines, which can then be oxidized to quinolines. acs.org The use of catalysts like copper(II) triflate has been shown to facilitate these reactions, leading to high yields and regioselectivity. rsc.org

Green Chemistry Approaches to Quinoline Core Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. benthamdirect.com Green chemistry approaches to quinoline synthesis focus on the use of non-toxic solvents (like water), reusable catalysts, and energy-efficient reaction conditions (such as microwave irradiation). benthamdirect.comnih.govacs.org

Nanocatalysts have emerged as a promising option for the efficient synthesis of quinolines. acs.orgnih.gov These catalysts offer high activity and selectivity, and they can often be easily recovered and reused. nih.gov The mechanistic routes in these nanocatalyzed syntheses often involve Knoevenagel or aldol (B89426) condensation, followed by Michael addition and intramolecular cyclization. acs.org Solvent-free reactions and the use of catalysts like silica (B1680970) and molecular iodine have also been reported to give good yields of substituted quinolines. acs.org

| Synthetic Approach | Key Features | Example Reaction |

| Doebner Reaction | Synthesis of quinoline-4-carboxylic acids. | Aniline + Aldehyde + Pyruvic Acid → Quinoline-4-carboxylic acid wikipedia.org |

| Doebner-Miller Reaction | Synthesis of substituted quinolines. | Aniline + α,β-Unsaturated Carbonyl → Substituted Quinoline wikipedia.org |

| Multi-component Reactions | One-pot synthesis from multiple starting materials. | Aniline + Aldehyde + Alkene → Tetrahydroquinoline → Quinoline acs.org |

| Green Chemistry Approaches | Use of eco-friendly solvents, catalysts, and conditions. | Nanocatalyst-mediated synthesis in water or solvent-free conditions. acs.orgnih.gov |

Synthetic Routes to 3,4-dihydro-2H-pyrrole and its Substitution

The 3,4-dihydro-2H-pyrrole (also known as a 1-pyrroline) ring is another important heterocyclic motif. Various synthetic methods are available for its construction.

One approach involves the synthesis from γ,δ-unsaturated ketone O-acetyloximes. oup.com These reactions are typically carried out by treatment with acetic acid and 1,4-cyclohexadiene (B1204751) in the presence of a catalytic amount of 1,5-naphthalenediol. oup.comoup.com A key advantage of this method is that both stereoisomers of the starting oxime can be used, as they readily isomerize under the reaction conditions. oup.com

Another versatile method is the hydrogenative cyclization of nitro ketones, which are accessible through a three-component reaction of a ketone, an aldehyde, and a nitroalkane. nih.gov This reaction has a broad substrate scope and often utilizes a reusable nickel catalyst. nih.govresearchgate.net

Furthermore, 3,4-dihydro-2H-pyrrole-2-carbonitriles can serve as useful intermediates for the synthesis of various fused pyrrole (B145914) systems. acs.org These can be obtained from the condensation of aminoacetonitrile (B1212223) hydrochloride with enones. acs.org

| Starting Material | Reagents and Conditions | Product |

| γ,δ-Unsaturated Ketone O-Acetyloximes | Acetic acid, 1,4-cyclohexadiene, 1,5-naphthalenediol (cat.) | 3,4-dihydro-2H-pyrroles oup.comoup.com |

| Nitro Ketones | H₂, Nickel catalyst | 3,4-dihydro-2H-pyrroles nih.govresearchgate.net |

| Aminoacetonitrile hydrochloride + Enones | Condensation via 6π-electrocyclization | 3,4-dihydro-2H-pyrrole-2-carbonitriles acs.org |

Coupling Methodologies for Quinoline and Dihydropyrrole Fragments

The final step in a convergent synthesis of this compound would involve the coupling of the pre-formed quinoline and dihydropyrrole fragments. Transition metal-catalyzed cross-coupling reactions are the most common and effective methods for forming such C-C bonds.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For the target molecule, this could involve the reaction of a 5-haloquinoline with a 5-(boronic acid or ester)-3,4-dihydro-2H-pyrrole, or vice-versa. The in situ formation of the boronic acid derivative of a pyrrole has been demonstrated in the synthesis of pyrrole-pyridine based ligands. beilstein-journals.org

Stille Coupling: This involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. A 5-(tributylstannyl)-3,4-dihydro-2H-pyrrole could be coupled with a 5-haloquinoline.

Heck Coupling: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While less direct for this specific target, it could be envisioned as part of a strategy to construct the linkage.

Other Coupling Reactions: Zinc-mediated coupling reactions have also been reported for the synthesis of substituted quinolines. nih.gov An A³ coupling reaction has been used in the synthesis of pyrrolo[1,2-a]quinolines, demonstrating the utility of coupling reactions in building complex quinoline-containing systems. researchgate.net

The choice of coupling method would depend on the specific functional groups present on the quinoline and dihydropyrrole precursors and the desired reaction conditions.

| Coupling Reaction | Reactants | Catalyst/Reagents |

| Suzuki Coupling | Organoboron compound + Organohalide | Palladium catalyst, Base beilstein-journals.org |

| Stille Coupling | Organotin compound + Organohalide | Palladium catalyst |

| Heck Coupling | Unsaturated halide + Alkene | Palladium catalyst, Base |

| Zinc-mediated Coupling | Organozinc compound + Organohalide | Zinc powder nih.gov |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds, offering a convergent and efficient route to complex molecules like this compound.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a highly versatile method for creating aryl-aryl or aryl-heteroaryl bonds. researchgate.netnih.gov For the synthesis of the target scaffold, a plausible Suzuki coupling strategy would involve the reaction of a 5-haloquinoline (e.g., 5-bromoquinoline) with a 2-(boronic acid or boronic ester)-substituted 3,4-dihydropyrrole. The requisite dihydropyrrole boronic ester can be prepared from the corresponding pyrrolidine (B122466) derivatives. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base like potassium carbonate. nih.govnih.gov The versatility of the Suzuki reaction allows for a wide range of substituents to be present on either coupling partner, making it ideal for generating libraries of analogues. researchgate.net

Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, provides a pathway to introduce an alkynyl linker that can be subsequently transformed into the desired dihydropyrrole ring. wikipedia.org A potential strategy involves coupling 5-ethynylquinoline (B600010) with a suitable pyrrolidine precursor. More directly, a modified Sonogashira approach could be used to functionalize a pre-formed quinoline ring, which is then elaborated into the dihydropyrrole moiety. researchgate.net While not a direct coupling of the two heterocyclic rings, it represents a key C-C bond formation step enabled by this methodology.

Heck Reaction: The Heck reaction, involving the coupling of an unsaturated halide with an alkene, offers another viable route. rsc.org A strategy could involve the reaction of 5-bromoquinoline (B189535) with a suitable unsaturated pyrrolidine derivative, such as N-protected 2,3-dihydropyrrole. The intramolecular Heck reaction is also a well-established method for constructing cyclic structures and could be adapted for the final ring-closing step in a sequential synthesis. nih.gov For instance, a modified Larock method, which combines a Heck reaction with a subsequent dehydrogenation, provides a one-pot synthesis of substituted quinolines and could be conceptually applied. organic-chemistry.org

Direct Annulation and Cyclization Strategies

These strategies involve the formation of one of the heterocyclic rings directly onto the other pre-existing scaffold. This can be achieved through various intramolecular or intermolecular reactions that lead to ring closure.

Annulation of the Dihydropyrrole Ring onto Quinoline: One approach is to start with a functionalized quinoline and build the dihydropyrrole ring. For instance, a 5-aminoquinoline could be elaborated through a sequence involving alkylation with a four-carbon unit followed by cyclization. Alternatively, strategies for synthesizing pyrrolo[3,4-c]quinoline systems, which are isomers of the target structure, often involve oxidative annulation followed by dehydrogenation. rsc.org Similar principles could be adapted to achieve the desired connectivity. Silver-mediated annulation of enynylpyridines with propargyl amines has been shown to produce pyrrol-yl-indolizine structures, demonstrating the utility of metal-mediated cyclizations in forming pyrrole-type rings on existing nitrogen heterocycles. nih.gov

Annulation of the Quinoline Ring onto a Dihydropyrrole Precursor: A conceptually alternative route starts with a substituted dihydropyrrole and constructs the quinoline ring. Classic quinoline syntheses like the Skraup, Doebner-von Miller, or Friedländer synthesis could be employed, using a dihydropyrrole-substituted aniline as the starting material. nih.govpharmaguideline.com For example, a 3-amino-4-(3,4-dihydro-2H-pyrrol-5-yl)benzene could potentially be reacted with glycerol (B35011) (Skraup synthesis) or an α,β-unsaturated carbonyl compound (Doebner-von Miller synthesis) to form the quinoline ring system. nih.gov The success of such an approach would depend on the stability of the dihydropyrrole moiety under the often harsh acidic conditions of these classic reactions. More modern, milder methods involving transition-metal-catalyzed C-H activation and annulation offer more promising alternatives. mdpi.comresearchgate.net

Synthesis of Structurally Modified Analogues and Derivatives of this compound

The generation of analogues is crucial for exploring structure-activity relationships. Modifications can be introduced on either the quinoline or the dihydropyrrole ring, or the entire scaffold can be hybridized with other bioactive molecules.

Modifications on the Quinoline Ring System

The quinoline core is amenable to a wide range of modifications, allowing for fine-tuning of its electronic and steric properties.

Substitution via Cross-Coupling: As mentioned previously, halogenated quinoline precursors are excellent handles for introducing diversity via cross-coupling reactions. Suzuki, Stille, and other palladium-catalyzed reactions can be used to install various aryl, heteroaryl, or alkyl groups at specific positions on the quinoline ring. researchgate.netnih.gov

C-H Functionalization: Direct C-H bond functionalization has emerged as a powerful, atom-economical strategy for modifying heterocyclic systems. rsc.org This approach avoids the need for pre-functionalization (e.g., halogenation) of the quinoline ring. Transition metal catalysts, often based on palladium, rhodium, or iridium, can direct the substitution of C-H bonds with various coupling partners. researchgate.net This allows for the late-stage introduction of functional groups onto the quinoline scaffold.

Multicomponent Reactions (MCRs): MCRs provide a highly efficient means of constructing complex, substituted quinoline scaffolds in a single step from multiple starting materials. rsc.org Reactions like the Povarov or Gewald reaction can be adapted to generate quinolines with diverse substitution patterns, which could then be further elaborated to include the dihydropyrrole moiety. rsc.org

Substitutions on the Dihydropyrrole Moiety

Introducing substituents on the dihydropyrrole ring can significantly impact the molecule's three-dimensional shape and biological activity.

Synthesis from Substituted Precursors: The most straightforward approach is to utilize substituted starting materials in the synthesis of the dihydropyrrole ring itself. A variety of methods exist for the synthesis of substituted 3,4-dihydro-2H-pyrroles (also known as Δ¹-pyrrolines). researchgate.net For example, iodide ion-induced ring expansion of N-vinyl aziridines can produce 5-alkyl/aryl substituted 3,4-dihydro-2H-pyrrole dicarboxylates. researchgate.net These highly functionalized pyrrolines can then be incorporated into the final target molecule. Nickel-catalyzed hydrogenative cyclization of nitro ketones also provides access to a broad scope of substituted 3,4-dihydro-2H-pyrroles. researchgate.net

Post-synthetic Modification: While less common for the dihydropyrrole ring compared to the aromatic quinoline, certain modifications can be performed after the core scaffold is assembled. For instance, if the pyrroline (B1223166) ring is formed from a precursor containing a ketone, this functional group could be used as a handle for further derivatization.

Hybridization with Other Bioactive Scaffolds

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug design to create new chemical entities with potentially enhanced or dual activities. researchgate.net

The this compound scaffold can be linked to other known bioactive heterocyclic systems. For example, a closely related structure, 5-(3,4-dihydro-2H-pyrrol-5-yl)-pyrimidine, has been synthesized, demonstrating the feasibility of coupling the dihydropyrrole moiety to other important nitrogen heterocycles. researchgate.net The quinoline ring itself is a popular candidate for hybridization and has been combined with numerous other scaffolds, including piperazine, thiazole, and thiazolidinone, to generate compounds with a wide range of biological activities. researchgate.netnih.gov These hybridization strategies can be achieved by forming a covalent bond between the quinoline-dihydropyrrole core and another molecule, often through a flexible linker, using standard coupling chemistries (e.g., amide bond formation, cross-coupling).

After a comprehensive search for scientific literature and data, it has been determined that specific experimental characterization data for the compound This compound is not available in the public domain. Resources were consulted for spectroscopic (NMR, IR, MS, UV-Vis) and crystallographic (X-ray diffraction) information, but no published studies detailing the structural elucidation or physicochemical analysis of this specific molecule could be located.

The searches yielded data for numerous related structures, including isomers such as 4,5-dihydro-2H-pyrrolo[3,4-c]quinoline and analogues like 5-(3,4-dihydro-2H-pyrrol-5-yl)-pyrimidine. However, in strict adherence to the request for information focusing solely on this compound, this related data cannot be used, as it would be scientifically inaccurate to attribute the properties of one compound to another.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail. The creation of content for the specified outline would necessitate the fabrication of data, which is contrary to the principles of scientific integrity.

Structural Elucidation and Physicochemical Characterization Methods

Chromatographic Purity Assessment (e.g., HPLC)

The determination of the purity of "5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline" is critical for its characterization and is commonly achieved through High-Performance Liquid Chromatography (HPLC). This technique allows for the separation, identification, and quantification of the main compound and any potential impurities. A typical method for analyzing quinoline (B57606) derivatives involves reversed-phase HPLC, which is well-suited for compounds with moderate polarity.

A robust HPLC method for the purity assessment of "this compound" would generally employ a C18 stationary phase, which provides excellent separation for a wide range of organic molecules. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The use of a buffer, for instance, a phosphate (B84403) or formate (B1220265) buffer, helps to control the pH of the mobile phase, which can be crucial for achieving reproducible retention times and good peak shapes, especially for compounds with basic nitrogen atoms like the quinoline and pyrroline (B1223166) moieties.

Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often preferred to ensure the timely elution of both more polar and less polar impurities. Detection is commonly performed using a UV-Vis detector, as the quinoline ring system is a strong chromophore, typically exhibiting significant absorbance in the UV range.

Detailed research findings on the chromatographic purity of "this compound" would be presented in a format similar to the interactive data table below, which illustrates a hypothetical analysis. The table would include the retention time of the main peak, the area of the peak, and the calculated purity. Any impurities would also be listed with their respective retention times and peak areas, allowing for their quantification relative to the main compound.

Interactive Data Table: HPLC Purity Analysis of this compound

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 2.54 | 15,432 | 0.25 | Impurity A |

| 2 | 4.87 | 8,765 | 0.14 | Impurity B |

| 3 | 6.12 | 6,123,456 | 99.51 | This compound |

| 4 | 7.98 | 6,123 | 0.10 | Impurity C |

The above table showcases a hypothetical purity assessment where the main compound, "this compound," elutes at a retention time of 6.12 minutes and demonstrates a purity of 99.51%. The remaining peaks are attributed to minor impurities, each constituting a small percentage of the total peak area. Such a detailed analysis is fundamental for quality control and to ensure the compound meets the required specifications for its intended application.

Computational and Theoretical Chemistry in the Study of 5 3,4 Dihydro 2h Pyrrol 5 Yl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations provide fundamental information about bonding, reactivity, and spectroscopic properties.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline can be analyzed using methods like Density Functional Theory (DFT). Such analysis reveals the distribution of electrons within the molecule and identifies the key molecular orbitals involved in chemical bonding and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a critical indicator of the molecule's chemical stability and reactivity. The distribution of these frontier orbitals across the quinoline (B57606) and dihydropyrrole rings dictates the regions most susceptible to electrophilic or nucleophilic attack.

Energetic Profiles and Reaction Pathways

Theoretical calculations are essential for mapping the potential energy surface of a molecule, which allows for the exploration of different conformational states and the energetic profiles of potential reaction pathways. For this compound, this includes calculating the energy barriers for bond rotations and predicting the most stable geometric isomers. Understanding these energetic landscapes is fundamental for predicting the compound's behavior in chemical reactions and its potential synthesis routes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering a dynamic picture of their movements and interactions.

Conformational Analysis and Flexibility

MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's motion over time, researchers can identify the most frequently adopted shapes and the flexibility of the linkage between the two ring systems. This information is critical for understanding how the molecule might adapt its shape to fit into the active site of a biological target.

Solvent Interaction Dynamics

The behavior of a molecule is significantly influenced by its environment, particularly the solvent. MD simulations can model the explicit interactions between this compound and surrounding solvent molecules, such as water. These simulations reveal details about the formation of hydrogen bonds and other non-covalent interactions, which govern the molecule's solubility and its energetic state in solution.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for modeling the interaction between a ligand and a protein's binding site.

For this compound, docking studies can be performed against various protein targets to predict its binding affinity and mode of interaction. These models help to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the stability of the ligand-protein complex. The results of such in silico screening can prioritize compounds for further experimental testing and guide the design of new derivatives with improved potency and selectivity.

Identification of Potential Binding Sites

Molecular docking simulations are a primary computational technique used to identify and characterize the potential binding sites of ligands on macromolecular targets. For quinoline-based compounds, these studies help elucidate the specific pockets or cavities within a protein where the molecule is most likely to bind.

The identification process involves docking the ligand into a receptor's three-dimensional structure. The results often highlight key amino acid residues that form the binding pocket. For instance, in docking studies of various quinoline derivatives against different protein targets, specific residues are consistently identified as crucial for interaction. Studies on 2H-thiopyrano[2,3-b]quinoline derivatives, a related class of compounds, identified interactions with amino acids such as ILE-8, LYS-16, TRP-12, and PHE-15. nih.govsemanticscholar.org Similarly, docking simulations of other quinoline derivatives have shown interactions with residues like LYS 101 and TRP229 in the allosteric site of HIV reverse transcriptase. nih.gov These computational approaches allow for the precise mapping of the binding site's topology and chemical environment, providing a foundational understanding of the molecular recognition process.

Prediction of Binding Modes and Affinities

Beyond identifying the binding location, molecular docking predicts the specific orientation, or "pose," of the ligand within the binding site and estimates the strength of the interaction, known as binding affinity. This affinity is typically quantified as a binding energy score, usually in kcal/mol, where a more negative value indicates a stronger and more stable interaction.

Docking studies on quinoline derivatives reveal that their binding is often stabilized by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking. ijpsonline.com For example, analyses of synthesized quinoline derivatives targeting the HIV reverse transcriptase protein showed strong binding affinities, with docking scores for the most promising compounds ranging from -9.96 to -10.67 kcal/mol. nih.gov These scores were found to be superior to those of standard drugs used as controls in the study. nih.gov Another study on 2H-thiopyrano[2,3-b]quinoline derivatives reported binding affinity values ranging from -5.3 to -6.1 Kcal/mol against the CB1a protein. nih.govsemanticscholar.org These predictions are critical for ranking potential drug candidates and understanding the specific structural features that contribute to high-affinity binding.

| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinoline-pyrimidine hybrid | HIV Reverse Transcriptase (4I2P) | -10.67 | LYS 101, TRP229 |

| Quinoline-pyrazoline hybrid | HIV Reverse Transcriptase (4I2P) | -9.14 | Not specified |

| 2H-thiopyrano[2,3-b]quinoline derivative | CB1a (2IGR) | -6.1 | PHE A-15, TRP A-12, LYS A-16 |

| 6-methyl-thiopyrano[2,3-b]quinoline | CB1a (2IGR) | -5.5 | PHE A-15, TRP A-12, LYS A-16, LYS A-26, GLU-32 |

In Silico ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in computational drug discovery. These models use the chemical structure of a compound to forecast its pharmacokinetic behavior, allowing for early-stage screening of candidates with potentially favorable profiles.

Lipophilicity and Topological Polar Surface Area Analysis

Lipophilicity and topological polar surface area (TPSA) are two of the most important physicochemical descriptors used to predict a molecule's absorption and permeability. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), influences how well a compound can pass through lipidic barriers like cell membranes. TPSA is defined as the sum of the surfaces of polar atoms in a molecule and is a good predictor of hydrogen bonding capacity and membrane permeability.

For a compound to have a higher probability of good oral bioavailability, its TPSA is often considered to be less than 140 Ų. nih.gov Computational tools can rapidly calculate these properties. For example, in silico ADMET studies on various heterocyclic compounds, including those with quinoline scaffolds, are routinely performed to assess their drug-likeness based on these parameters. researchgate.netnih.gov Analysis of betulin triazole derivatives attached to a 5,8-quinolinedione moiety showed experimental lipophilicity (logP) values in the range of 4.56–6.55. nih.gov Such analyses are fundamental for balancing the properties required for effective membrane permeation and aqueous solubility.

| Property | General Guideline for Drug-Likeness | Relevance |

|---|---|---|

| Lipophilicity (logP) | -0.7 to +5.0 | Influences solubility, absorption, and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 20 Ų to 130 Ų | Predicts membrane penetration and oral bioavailability. mdpi.com |

Blood-Brain Barrier Permeability Prediction (mechanistic, not clinical outcome)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS) and a property to be avoided for peripherally acting drugs. Computational models are widely used to predict BBB permeability based on a molecule's structural features. arxiv.orgarxiv.org These models, often based on machine learning or quantitative structure-activity relationships (QSAR), can classify a compound as BBB permeable (BBB+) or non-permeable (BBB-). nih.gov

One common predictive tool is the "BOILED-Egg" model, which plots a molecule's lipophilicity (WLOGP) against its polarity (TPSA). This model provides a graphical representation of the probability of passive gastrointestinal absorption and brain penetration. amazonaws.com In a study of pyrazol-1-yl quinoline derivatives, this model was used to show that some of the synthesized molecules were predicted to permeate the blood-brain barrier while others were not. amazonaws.com These predictions are based on the physicochemical properties of the molecule and provide a mechanistic forecast of its ability to diffuse across the tight junctions of the BBB, independent of any clinical interpretation. osti.govfrontiersin.org

QSAR and QSPR Modeling for Structural Feature Correlation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical expressions that correlate a compound's chemical structure with its biological activity or physicochemical properties. dergipark.org.tr These models are essential for understanding which structural modifications may enhance a desired property.

In the study of quinoline derivatives, QSAR models have been developed to predict various biological activities. For instance, a 3D-QSAR study on quinoline derivatives as Serine/threonine kinase STK10 inhibitors used Comparative Molecular Field Analysis (CoMFA) to build a predictive model. nih.gov The model revealed that both steric and electrostatic fields were significant contributors to binding affinity, accounting for 51.5% and 48.5% of the variance, respectively. nih.gov This suggests that bulky groups and specific charge distributions at defined positions on the quinoline scaffold are critical for activity. Other QSAR studies on quinoline derivatives have found that diuretic activity increases with higher values of logP, molecular refractivity, and dipole moment, while it decreases with larger molecular volume and surface area. uran.uanuph.edu.ua These models provide a rational basis for designing new analogs with improved potency and properties. dergipark.org.trresearchgate.net

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 5 3,4 Dihydro 2h Pyrrol 5 Yl Quinoline

Impact of Quinoline (B57606) Ring Substitution on Biological Activity

Substitutions on the quinoline ring of molecules structurally related to 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline have been shown to significantly modulate their biological profiles, including anticancer, anti-inflammatory, and antimicrobial activities. brieflands.comnih.gov The nature, position, and electronic properties of these substituents can influence the compound's affinity for its biological target, as well as its pharmacokinetic properties.

For instance, in a series of quinoline derivatives studied for their cytotoxic effects, the introduction of a nitro group ortho to a methyl group on the quinoline core was found to be a key determinant of activity against Caco-2 cell lines. brieflands.com Further functionalization of this scaffold, such as the conversion of a methyl group to a β-trans-(N, N-dimethylamino)ethenyl group, led to a notable increase in toxicity. brieflands.com The subsequent oxidation of this group to a nitro-aldehyde derivative further enhanced cytotoxic activity, while its reduction to an amine-aldehyde resulted in decreased cytotoxicity. brieflands.com

In another study on quinoline derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), a validated target for cancer and autoimmune diseases, specific substitutions on the quinoline ring were found to be crucial for potency. rsc.org A carboxyl group at the R¹ position and a bromine atom at the R² position were identified as being beneficial for inhibitory activity. rsc.org These findings underscore the importance of both electronic and steric factors in the interaction between the quinoline scaffold and its biological target.

The table below summarizes the observed impact of various substitutions on the quinoline ring from studies on related compounds.

| Substitution Position | Substituent | Observed Impact on Biological Activity | Reference Compound Class |

| 8 | Nitro (ortho to methyl at 7) | Increased cytotoxicity | 7-Methylquinoline |

| 7 | β-trans-(N, N-dimethylamino)ethenyl | Increased cytotoxicity compared to methyl | 8-Nitro-7-methylquinoline |

| 7 | Aldehyde | Increased cytotoxicity compared to ethenyl | 8-Nitroquinoline |

| R¹ | Carboxyl | Beneficial for hDHODH inhibition | Quinoline derivatives |

| R² | Bromine | Beneficial for hDHODH inhibition | Quinoline derivatives |

| R⁵ | para-alkyl-substituted phenyl | Beneficial for hDHODH inhibition | Quinoline derivatives |

Influence of Dihydropyrrole Moiety Modifications on Biological Activity

The dihydropyrrole moiety, a key structural feature of this compound, is also amenable to modifications that can profoundly affect biological activity. While direct studies on the target compound are scarce, research on analogous structures, such as 5-(3,4-dihydro-2Н-pyrrol-5-yl)-pyrimidines, provides valuable insights. researchgate.net In these pyrimidine (B1678525) analogs, the dihydropyrrole ring is a crucial component of their potential antiviral activity.

In a study on quinoline-pyrimidine hybrids, the nature of the linker and the substituents on the heterocyclic side chain were found to influence cross-resistance with chloroquine (B1663885) in antimalarial assays. semanticscholar.org This suggests that modifications to the dihydropyrrole ring could similarly impact the compound's interaction with resistance-mediating proteins.

The table below illustrates potential modifications to the dihydropyrrole moiety and their hypothetical impact on biological activity, based on findings from related heterocyclic compounds.

| Modification Site | Modification Type | Potential Impact on Biological Activity | Rationale from Analogous Compounds |

| Pyrrolidine (B122466) Nitrogen | Alkylation/Arylation | Altered potency and selectivity | Modifications to heterocyclic side chains in quinoline hybrids affect activity. semanticscholar.org |

| Pyrrolidine Ring Carbon | Introduction of functional groups | Modified hydrogen bonding and steric interactions | Substitutions on the pyrrolidine ring of other bioactive molecules influence target binding. |

| Ring Size Variation | Expansion or contraction | Altered conformational flexibility and target fit | Ring modifications in other heterocyclic systems can significantly change biological activity. |

Positional Isomerism and Stereochemical Effects on Biological Interaction

Positional isomerism and stereochemistry are fundamental aspects of medicinal chemistry that can dramatically influence the biological activity of a compound. The spatial arrangement of atoms and functional groups determines how a molecule interacts with its biological target.

In the context of this compound, positional isomerism could involve altering the point of attachment of the dihydropyrrole ring to the quinoline nucleus. For example, a study on 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are positional isomers of the scaffold of interest, revealed potent antileishmanial activity. nih.gov The specific arrangement of the fused ring system in these compounds is crucial for their biological effect, highlighting the importance of the relative orientation of the quinoline and pyrrolidine moieties.

Stereochemistry would become a critical factor if chiral centers are introduced into the molecule, for instance, through substitution on the dihydropyrrole ring. Although specific stereochemical studies on this compound were not found, it is a well-established principle that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological properties.

The table below outlines the potential effects of positional isomerism and stereochemistry on the biological interactions of this compound, based on general principles and findings from related isomers.

| Isomeric Variation | Description | Potential Effect on Biological Interaction | Example from Related Compounds |

| Positional Isomerism | Attachment of the dihydropyrrole ring at different positions of the quinoline core. | Altered binding mode and target selectivity. | 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives show antileishmanial activity, indicating the importance of the fusion pattern. nih.gov |

| Stereoisomerism | Presence of chiral centers, leading to enantiomers or diastereomers. | Different enantiomers may exhibit different potencies, efficacies, or metabolic profiles. | General principle in medicinal chemistry. |

Elucidation of Key Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For quinoline-based compounds, several key pharmacophoric features have been identified through various studies.

In the context of quinoline derivatives as hDHODH inhibitors, important pharmacophoric elements include a hydrogen bond acceptor (the carboxyl group) and specific hydrophobic and aromatic regions. rsc.org The quinoline ring itself often serves as a crucial aromatic feature that can engage in π-π stacking or hydrophobic interactions with the target protein.

For quinoline-pyrimidine hybrids with antiplasmodial activity, the 4-aminoquinoline (B48711) moiety is a well-established pharmacophore. nih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, and the planar aromatic system is critical for intercalation with DNA or binding to heme.

Based on these and other studies, a hypothetical pharmacophore model for this compound can be proposed, which would likely include:

An aromatic region (the quinoline ring).

A hydrogen bond acceptor (the quinoline nitrogen).

A potential hydrogen bond donor or acceptor group (the nitrogen in the dihydropyrrole ring).

A defined three-dimensional shape contributed by the non-planar dihydropyrrole ring.

The table below summarizes the key pharmacophoric features identified in related quinoline derivatives.

| Pharmacophoric Feature | Description | Role in Biological Interaction | Supporting Evidence from Related Compounds |

| Aromatic Ring System | The planar quinoline core. | π-π stacking and hydrophobic interactions. | A common feature in many quinoline-based inhibitors. rsc.org |

| Hydrogen Bond Acceptor | Nitrogen atom of the quinoline ring; carbonyl groups in analogs. | Formation of hydrogen bonds with target residues. | Essential for activity in many quinoline derivatives. rsc.org |

| Hydrogen Bond Donor | Amine/amide groups in substituted analogs. | Formation of hydrogen bonds with target residues. | Important for binding in various enzyme inhibitors. |

| Hydrophobic Regions | Alkyl or aryl substituents. | Van der Waals interactions and hydrophobic packing. | The para-alkyl-substituted phenyl group in hDHODH inhibitors. rsc.org |

Correlation of Structural Features with Specific Molecular Mechanisms

The structural features of a molecule are intrinsically linked to its mechanism of action at the molecular level. For quinoline-based compounds, a variety of molecular mechanisms have been elucidated, and these can often be correlated with specific structural motifs.

For example, the anticancer activity of certain quinoline derivatives has been attributed to their ability to inhibit specific enzymes, such as hDHODH. rsc.org The SAR for these compounds reveals that a carboxyl group at a specific position is critical for binding to the enzyme's active site, thus inhibiting its function and disrupting pyrimidine biosynthesis in rapidly proliferating cancer cells. rsc.org

In the case of antimalarial 4-aminoquinolines, the proposed mechanism involves interference with heme detoxification in the parasite's food vacuole. The planar quinoline ring is thought to cap the heme molecule, preventing its polymerization into hemozoin, which is toxic to the parasite.

While the specific molecular mechanism of this compound is not yet defined, it is plausible that its activity could be mediated by one of the known mechanisms for quinoline-containing compounds, depending on the cellular context and the specific biological target. The presence of the dihydropyrrole ring could confer selectivity for a particular target or introduce a novel mechanism of action.

The table below correlates structural features of quinoline derivatives with known molecular mechanisms.

| Structural Feature | Molecular Mechanism | Biological Target/Process | Example Compound Class |

| Planar 4-Aminoquinoline | Inhibition of hemozoin formation | Heme detoxification in Plasmodium falciparum | Chloroquine and related antimalarials |

| Quinoline with Carboxyl Group | Enzyme inhibition | Human dihydroorotate dehydrogenase (hDHODH) | hDHODH inhibitors rsc.org |

| Fused Pyrroloquinoline System | Potential enzyme inhibition or receptor binding | Leishmanial enzymes/receptors | 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives nih.gov |

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the mechanistic investigations of biological interactions for the chemical compound “this compound” according to the requested outline.

The conducted searches for this exact molecule did not yield preclinical data related to its effects on:

Molecular Targets: No specific enzyme inhibition studies, receptor binding assays, or protein-ligand interaction studies were found.

Intracellular Signaling Pathways: No information was available on its ability to modulate cellular pathways, induce apoptosis, cause cell cycle arrest, or affect upstream and downstream signaling events.

While research exists for the broader classes of quinoline and pyrrole (B145914) derivatives, which show a wide range of biological activities, these findings are not specific to "this compound". nih.govbiointerfaceresearch.comnih.govresearchgate.net Adhering to the strict instruction to focus solely on the specified compound, it is not possible to generate the requested article with the required scientific accuracy and detail. Further research and publication on this specific molecule are needed to populate these areas of study.

Mechanistic Investigations of Biological Interactions Preclinical, Non Human Models

Mechanistic Studies in In Vitro Cellular Models

Extensive literature searches did not yield specific mechanistic studies for the compound 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline in in vitro cellular models. While the broader classes of quinoline (B57606) and pyrrole (B145914) derivatives have been subjects of numerous biological investigations, data pertaining to this specific molecule is not publicly available.

Specific Cell Line Response Analysis

No research detailing the response of specific non-cancerous human cell lines or bacterial strains to this compound could be identified. Consequently, there is no available data to provide insights into its off-target mechanisms or potential antibacterial actions.

Subcellular Localization and Distribution

Information regarding the subcellular localization and distribution of this compound is not available in the current scientific literature.

Mechanistic Explorations in In Vivo Non-Human Models

There is a lack of published research on the in vivo mechanistic explorations of this compound in non-human models that focus on pathway or target engagement.

Target Engagement Biomarker Studies

No studies identifying or utilizing biomarkers to assess the target engagement of this compound in in vivo non-human models have been found.

Pharmacodynamic Evaluation

There is no available data from pharmacodynamic evaluations of this compound, such as studies on the modulation of specific enzymes or receptors in tissues of non-human models.

Advanced Derivative Design and Lead Optimization Strategies for Enhanced Mechanistic Understanding

Rational Design Principles Based on SAR and Computational Insights

While specific structure-activity relationship (SAR) studies for 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline are not extensively documented in publicly available literature, the principles of rational design can be applied by drawing insights from related quinoline (B57606) and pyrroloquinoline analogues. nih.govnih.gov Computational modeling and SAR data from similar series can guide the derivatization of this scaffold to probe key interactions with a biological target.

A systematic exploration would involve modifications at several key positions on the quinoline and dihydropyrrole rings.

Quinoline Ring Substitution: The aromatic quinoline core is a prime candidate for substitution to modulate electronic properties and explore additional binding pockets. Drawing from SAR on other quinoline-based compounds, introducing small electron-donating or electron-withdrawing groups at positions 2, 4, 6, 7, and 8 could significantly impact target affinity and selectivity. nih.gov For example, in a series of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, substitutions on the quinoline ring, such as methoxy (B1213986) or chloro groups, were shown to modulate biological activity. nih.gov

Computational Approaches: Molecular docking simulations can be employed to predict the binding mode of this compound within a target's active site. These models can highlight key amino acid residues that may form hydrogen bonds, hydrophobic interactions, or pi-stacking interactions with the ligand. Geometry optimization and calculation of molecular orbitals can provide insights into the molecule's electronic structure and reactivity, further guiding the design of new derivatives with improved properties. ijpcbs.com

A hypothetical SAR exploration based on these principles is outlined in the table below.

| Position of Modification | Type of Substituent | Rationale |

| Quinoline C2, C4, C6, C7, C8 | Small alkyl, halogen, methoxy, cyano | Modulate electronics, explore hydrophobic pockets, and alter metabolic stability. |

| Dihydropyrrole Nitrogen | Alkyl chains, acyl groups, sulfonyl groups | Probe for additional binding interactions, modify solubility, and alter H-bonding. |

| Linker between Rings | Not applicable for parent | For future analogues, altering the linkage could optimize spatial orientation. |

Synthesis of Conformationally Restricted Analogues

The flexibility of the 3,4-dihydro-2H-pyrrole ring in this compound allows it to adopt multiple conformations, which may not all be optimal for binding to a biological target. The synthesis of conformationally restricted analogues can lock the molecule into a more bioactive conformation, potentially increasing affinity and selectivity while reducing off-target effects.

Strategies to achieve this include:

Introduction of Ring-fusing Bonds: Creating bicyclic systems by bridging the dihydropyrrole ring to the quinoline core. For instance, a cyclization reaction could form an additional ring, restricting the rotational freedom between the two heterocyclic systems.

Incorporation of Bulky Substituents: Placing sterically demanding groups on the dihydropyrrole ring can limit its conformational flexibility.

Alkene or Alkyne Bonds: Introducing unsaturation within a substituent on the pyrroline (B1223166) ring can create a more rigid structure.

The synthesis of such analogues often requires multi-step synthetic routes. For example, methods used to create dihydroquinoline and pyrroline derivatives, such as cycloaddition reactions or ring-closing metathesis, could be adapted for this purpose. nih.govnih.govbeilstein-journals.org The synthesis of related pyrrolo[3,4-c]quinoline-1,3-diones has been achieved through multi-component reactions, demonstrating the feasibility of building complex, rigid scaffolds based on the pyrroloquinoline core. frontiersin.org

Prodrug Strategies for Improved Molecular Delivery

Prodrug strategies can be employed to overcome challenges related to the physicochemical properties of this compound, such as poor solubility or limited permeability across biological membranes, thereby improving its delivery to specific biological compartments. A prodrug is an inactive derivative that is converted into the active parent drug in vivo through enzymatic or chemical transformation.

Potential prodrug strategies for this scaffold could involve modification of the dihydropyrrole nitrogen, which is a likely site for metabolic activity and chemical derivatization.

Ester or Carbonate Prodrugs: If an analogue contains a hydroxyl group, it could be converted to an ester or carbonate, which can be cleaved by esterases in vivo to release the active drug.

Phosphate (B84403) Prodrugs: For improved water solubility, a phosphate group could be introduced, which is then cleaved by phosphatases.

N-Acyloxyalkyl or N-Alkoxycarbonyl Prodrugs: The nitrogen atom of the dihydropyrrole ring could be derivatized to form N-acyloxyalkyl or N-alkoxycarbonyl prodrugs. These are designed to be stable in the gastrointestinal tract but are cleaved systemically to release the parent compound. A study on N-alkoxyquinoline prodrugs demonstrated that they could release the parent quinoline drug upon one-electron reduction, a mechanism that could be explored for targeted release in specific cellular environments like hypoxic tumors. rsc.org

The design of a successful prodrug requires a careful balance: the promoiety must effectively mask the parent drug's limitations, be efficiently cleaved at the desired site, and the released promoiety should be non-toxic.

Development of Chemical Probes for Target Validation and Pathway Mapping

To validate the biological target of this compound and elucidate its mechanism of action, chemical probes can be developed. These are molecules that retain the core pharmacological activity of the parent compound but are modified to include a reporter tag or a reactive group for target identification.

Key types of chemical probes include:

Affinity-Based Probes: These probes incorporate a photo-reactive group (e.g., an azide (B81097) or diazirine) that, upon photoactivation, forms a covalent bond with the target protein, allowing for its subsequent isolation and identification.

Fluorescent Probes: A fluorophore can be attached to a non-critical position of the molecule. Quinoline itself is a well-known fluorophore, and its fluorescent properties can be tuned through chemical modification. nih.govnih.gov These probes allow for the visualization of the drug's distribution in living cells and tissues. Styrylquinoline derivatives, for example, have been developed as fluorescent probes for imaging β-amyloid plaques. mdpi.com

Biotinylated Probes: The addition of a biotin (B1667282) tag allows for the capture and purification of the target protein using streptavidin-coated beads.

The design of a chemical probe requires identifying a position on the this compound scaffold where a linker and tag can be attached without disrupting the key interactions with its biological target. This is typically guided by SAR data to avoid modifying essential pharmacophoric elements. The quinoline scaffold is considered a highly attractive structure for probe development due to its synthetic versatility. nih.gov

Fragment-Based Drug Discovery (FBDD) Approaches applied to this compound

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. researchoutreach.org The this compound scaffold can be deconstructed into its constituent fragments—quinoline and dihydropyrrole—to be used in an FBDD campaign.

The FBDD process would involve the following steps:

Fragment Library Screening: A library of fragments, including quinoline and pyrroline derivatives, would be screened against the target of interest using biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography to identify binders.

Hit Validation and Structural Analysis: The binding of "hit" fragments is confirmed and characterized. If a crystal structure of the target-fragment complex can be obtained, it provides invaluable information about the binding mode.

Fragment Elaboration: Once a fragment hit is identified, it can be "grown" by adding chemical functionalities to explore adjacent binding pockets and increase affinity. For example, if a simple quinoline fragment binds, medicinal chemists would synthesize derivatives with substitutions at various positions to improve potency.

Fragment Linking or Merging: If two different fragments are found to bind to adjacent sites on the target, they can be linked together to create a larger, higher-affinity molecule. Alternatively, overlapping fragments can be merged into a single compound.

The quinoline scaffold has been successfully used in FBDD approaches to develop potent inhibitors for various targets. nih.govkcl.ac.uknih.gov For example, a fragment-based approach was used to identify a quinoline-5,8-dicarboxylic acid derivative as a selective inhibitor of the enzyme JMJD3. nih.gov This demonstrates the utility of the quinoline core as a starting point in FBDD campaigns.

| FBDD Strategy | Application to this compound |

| Fragment Growing | A quinoline fragment hit could be elaborated with a dihydropyrrole moiety to occupy an adjacent pocket, recreating the parent scaffold. |

| Fragment Linking | A quinoline fragment and a separate pyrrolidine (B122466)/pyrroline fragment binding in proximity could be connected with a suitable linker. |

| Fragment Merging | If two overlapping fragments share features of both the quinoline and pyrroline rings, they could be merged to design a novel core structure. |

Future Directions and Broader Academic Implications

Unexplored Synthetic Routes and Methodological Advancements

The synthesis of quinoline (B57606) and its derivatives is a mature field, yet modern synthetic chemistry offers numerous unexplored avenues for the construction of 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline with greater efficiency, sustainability, and structural diversity. nih.gov Future efforts could pivot from classical methods to more advanced, greener strategies. researchgate.net

Key areas for methodological advancement include:

Photoredox Catalysis: Visible-light-mediated reactions could offer novel pathways for the formation of the C-C bond linking the quinoline and pyrroline (B1223166) rings, or for the construction of the pyrroline ring itself, under mild conditions. mdpi.comnih.gov

C-H Activation: Direct functionalization of a pre-formed quinoline core at the 5-position, followed by annulation to build the dihydro-pyrrole ring, represents a highly atom-economical approach that avoids the need for pre-functionalized starting materials. mdpi.com

Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines three or more simple starting materials to assemble the final complex scaffold would significantly streamline synthesis, improve yields, and allow for the rapid generation of a library of analogues. rsc.org

Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and highly controlled production of the compound, which is particularly advantageous for optimizing reaction conditions and for large-scale generation for further studies.

Table 1: Potential Methodological Advancements for Synthesis

| Synthetic Strategy | Potential Advantages for this compound |

|---|---|

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, novel bond formations. mdpi.com |

| Direct C-H Activation | High atom economy, reduced synthetic steps, access to novel derivatives. mdpi.com |

| Multicomponent Reactions | Increased efficiency, rapid library synthesis, structural diversity. rsc.org |

| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters. |

Novel Biological Targets and Undiscovered Mechanisms of Action

The quinoline scaffold is present in numerous compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. biointerfaceresearch.comresearchgate.netnih.gov However, the specific biological targets for this compound remain unknown. Future research should focus on systematically screening this compound to uncover its bioactivity profile and mechanism of action.

Promising avenues for investigation include:

Kinase Inhibition: Many quinoline-based drugs target protein kinases. nih.gov Screening against a broad panel of human kinases could identify specific targets involved in cancer or inflammatory diseases. Dual-targeting of receptors like EGFR and HER-2, a successful strategy for other quinoline derivatives, could also be explored. rsc.org

DNA Interacting Agents: The planar quinoline system suggests potential interaction with DNA or associated enzymes like topoisomerases and DNA gyrase, a known target for quinolone antibacterials. nih.govrsc.org

Novel Quinoline Targets: Functional proteomics approaches have identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets of some quinoline drugs. drugbank.com Investigating the interaction of this compound with these enzymes could reveal new mechanisms of action.

Phenotypic Screening: An unbiased approach using high-content phenotypic screening against various cell lines (e.g., cancer, bacterial, fungal) could uncover unexpected biological activities and provide clues to its mechanism of action, which can then be investigated through target deconvolution studies. nih.gov

Potential for Developing Advanced Research Tools and Probes

The intrinsic properties of the quinoline scaffold, such as its fluorescence and rigid structure, make this compound an attractive candidate for development into sophisticated research tools.

Future development could focus on:

Fluorescent Probes: The quinoline ring system is a known fluorophore. Modifications to the scaffold could be made to tune its photophysical properties, leading to the development of probes for bioimaging applications, such as visualizing specific organelles or tracking biological processes in living cells.

Photoaffinity Labels: Introduction of a photoreactive group (e.g., an azide (B81097) or diazirine) onto the scaffold would create a photoaffinity label. This tool could be used to irradiate biological samples, causing the probe to covalently bind to its target protein, thereby enabling unambiguous target identification and validation.

"Clickable" Probes: Incorporating a bioorthogonal handle, such as an alkyne or azide, into the structure would produce a "clickable" version of the molecule. This would allow for its use in activity-based protein profiling (ABPP) and other chemical biology techniques to study its interactions within the complex environment of the cell.

Table 2: Potential Applications as a Chemical Probe

| Probe Type | Required Modification | Research Application |

|---|---|---|

| Fluorescent Probe | Tuning of substituents to enhance quantum yield and shift emission spectra. | Live-cell imaging, fluorescence microscopy. |

| Photoaffinity Label | Addition of a photoreactive group (e.g., phenylazide). | Covalent labeling and identification of biological targets. |

| Clickable Probe | Incorporation of a bioorthogonal handle (e.g., terminal alkyne). | Target engagement studies, activity-based protein profiling. |

Interdisciplinary Collaborations in Chemical Biology and Material Sciences

The unique electronic and structural features of the this compound scaffold position it as a molecule of interest beyond traditional medicinal chemistry. rsc.org Its investigation could serve as a nexus for collaboration between disparate scientific fields.

Chemical Biology: Collaborations between synthetic chemists and biologists will be essential to synthesize analogues, screen for biological activity, and elucidate mechanisms of action. drugbank.com The development of chemical probes based on this scaffold would further strengthen this interdisciplinary link.

Materials Science: Quinoline derivatives have found applications in organic light-emitting diodes (OLEDs), dyes, and chemosensors. ecorfan.orgmdpi.comresearchgate.net Collaborations with material scientists could explore the potential of this compound and its derivatives in the development of novel organic electronic materials or as components in sensors designed to detect specific analytes.

Computational Chemistry: Theoretical chemists can play a crucial role in predicting biological targets through molecular docking studies, rationalizing structure-activity relationships, and guiding the design of new analogues with improved properties, creating a feedback loop with synthetic and biological efforts. rsc.org

The Role of this compound as a Privileged Scaffold for Mechanistic Studies

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The quinoline ring is a quintessential example of such a scaffold, forming the core of numerous approved drugs. eurekaselect.comnih.govbohrium.com The addition of the sp³-rich pyrroline ring provides three-dimensional complexity, which is increasingly recognized as a valuable attribute in drug design. nih.gov

The this compound framework is an ideal candidate for:

Library Synthesis: Its structure is amenable to modification at multiple positions on both the quinoline and pyrroline rings. This allows for the creation of a diverse chemical library from a common core, which is essential for systematically probing biological systems.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a library of analogues, researchers can systematically map the relationship between structural modifications and biological activity. orientjchem.org This provides critical insights into the pharmacophore—the key molecular features responsible for activity—and guides the rational design of more potent and selective compounds.

Probing Target Classes: A focused library of these compounds could be used to investigate entire families of related proteins, such as kinases or G-protein coupled receptors. This approach can help to understand the molecular basis for selectivity and identify features that confer broad-spectrum versus highly specific activity.

By leveraging this compound as a privileged scaffold, the scientific community can move beyond studying a single molecule to exploring the broader chemical space it represents, leading to deeper mechanistic insights and the potential for new therapeutic discoveries.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Aldehyde dehydrogenase 1 (ALDH1) |

Q & A

Q. Optimization Tips :

- Adjust acid/base strength (e.g., H₂SO₄ vs. mild bases) to control regioselectivity.

- Use polar protic solvents (methanol, ethanol) for recrystallization to improve purity.

- Monitor reaction progress via TLC (Rf values reported in ).

Basic: What spectroscopic and analytical methods are most reliable for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for quinoline) and dihydropyrrole protons (δ 2.5–3.5 ppm). For example, 5-(4-chlorophenyl)-substituted derivatives show distinct singlet peaks for pyrrolone protons .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for 5-aryl derivatives, exact mass within ±0.001 Da of theoretical values) .

- FTIR : Identify carbonyl stretches (~1700 cm⁻¹ for pyrrolone C=O) and NH/OH bands (~3200–3500 cm⁻¹) .

Validation : Cross-reference with melting points (e.g., 209–211°C for 15m in ) and elemental analysis (e.g., C 70.23%, N 13.65% in ).

Advanced: How do substituents on the pyrrolone or quinoline rings affect reactivity and bioactivity?

Answer:

- Electron-withdrawing groups (EWGs) : Chloro or fluoro substituents (e.g., 8i–8k in ) enhance electrophilicity, facilitating nucleophilic attacks but may reduce solubility.

- Electron-donating groups (EDGs) : Methoxy or hydroxy groups (e.g., 8l, 16a in ) improve solubility and hydrogen-bonding interactions, critical for receptor binding in kinase inhibition studies .

- Aryl diversity : Bulky substituents (e.g., naphthyl in 8n ) can sterically hinder reactions, requiring longer reaction times or higher temperatures.

Methodological Insight : Use Hammett plots to correlate substituent σ values with reaction rates.

Advanced: What computational strategies are effective for predicting the electronic properties of this compound?

Answer:

- DFT Calculations : Model HOMO-LUMO gaps to predict redox behavior. For fluorinated analogs (e.g., 4-fluoroquinolinones ), electron-deficient rings show lower LUMO energies, enhancing electrophilic reactivity.

- Molecular Docking : Simulate interactions with biological targets (e.g., PDGF receptor tyrosine kinase ) by optimizing dihydropyrrole conformation and quinoline planarity.

- MD Simulations : Assess solvation effects in polar solvents (e.g., DMSO) to guide solubility experiments.

Validation : Compare computed NMR shifts (e.g., using Gaussian) with experimental data .

Advanced: How can contradictory spectral or synthetic data be resolved in structural elucidation?

Answer:

Case Study : Conflicting NMR signals may arise from tautomerism (e.g., keto-enol forms in pyrrolones ).

- Resolution Strategies :

Data Cross-Check : Validate HRMS with isotopic patterns and elemental analysis (e.g., %C deviation ≤0.2% in ).

Advanced: What are the challenges in scaling up multi-component reactions involving this compound?

Answer:

- Catalyst Efficiency : L-proline-catalyzed reactions (e.g., ) require precise stoichiometry (1:1:1 for substrates) and anhydrous conditions.

- Byproduct Formation : Competing pathways (e.g., dimerization) can occur; mitigate via slow reagent addition and in-situ IR monitoring.

- Purification : Use gradient column chromatography (hexane/EtOAc) for polar byproducts or switch to preparative HPLC for micro-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.